N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a benzimidazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
Introduction of Benzyl Group: The benzimidazole intermediate is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate.
Acetamide Formation: The resulting 2-benzylbenzimidazole is reacted with chloroacetyl chloride to introduce the acetamide group.
Fluorophenyl Substitution: Finally, the 4-fluoroaniline is coupled with the acetamide intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group (if present) on the benzimidazole ring, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study the interactions of benzimidazole derivatives with biological macromolecules. It can also be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
Medicinally, this compound could be investigated for its potential as a drug candidate. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a promising candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[2-benzylbenzimidazolyl]acetamide
- N-(4-bromophenyl)-2-[2-benzylbenzimidazolyl]acetamide
- N-(4-methylphenyl)-2-[2-benzylbenzimidazolyl]acetamide
Uniqueness
N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the electronic properties of a molecule, affecting its reactivity and interactions with biological targets. This makes the compound potentially more potent or selective compared to its analogs with different substituents.
Properties
Molecular Formula |
C22H18FN3O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O/c23-17-10-12-18(13-11-17)24-22(27)15-26-20-9-5-4-8-19(20)25-21(26)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27) |
InChI Key |
YINYWOXJBPCOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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